molecular formula C10H16FN2O14P3 B14160722 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl- CAS No. 79551-89-6

2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-

Cat. No.: B14160722
CAS No.: 79551-89-6
M. Wt: 500.16 g/mol
InChI Key: RUKRVHYQIIURNV-JVZYCSMKSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinedione core and multiple functional groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:

    Formation of the Pyrimidinedione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Arabinofuranosyl Groups: These steps may involve nucleophilic substitution reactions and glycosylation reactions.

    Phosphorylation: The addition of phosphonooxy groups can be carried out using phosphorylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinedione core.

    Substitution: Nucleophilic substitution reactions may occur at the fluoro and phosphonooxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.

    Nucleophiles: These could include amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving phosphorylation and glycosylation.

Medicine

The compound could have potential applications in drug development, particularly as an antiviral or anticancer agent. Its ability to interact with biological molecules makes it a candidate for therapeutic research.

Industry

In industry, the compound might be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might inhibit or activate enzymes by binding to their active sites. The pathways involved could include phosphorylation cascades or glycosylation processes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-: This compound is similar but lacks the phosphonooxy groups.

    2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-5-O-(hydroxy(phosphonooxy)phosphinyl)-beta-D-arabinofuranosyl)-5-methyl-: This compound has a similar structure but different functional groups.

Properties

CAS No.

79551-89-6

Molecular Formula

C10H16FN2O14P3

Molecular Weight

500.16 g/mol

IUPAC Name

[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m1/s1

InChI Key

RUKRVHYQIIURNV-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

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